2,2-Dipropyl-1,3-dithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dipropyl-1,3-dithiolane is an organosulfur compound with the molecular formula C7H14S2. It belongs to the class of 1,3-dithiolanes, which are five-membered heterocyclic compounds containing two sulfur atoms at positions 1 and 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2-Dipropyl-1,3-dithiolane can be synthesized through the reaction of 1,3-propanedithiol with a suitable carbonyl compound, such as a ketone or aldehyde, under acidic conditions. The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the dithiolane ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dipropyl-1,3-dithiolane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Substituted dithiolanes.
Wissenschaftliche Forschungsanwendungen
2,2-Dipropyl-1,3-dithiolane has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,2-Dipropyl-1,3-dithiolane involves its ability to undergo various chemical transformations due to the presence of the dithiolane ring. The sulfur atoms in the ring can participate in redox reactions, nucleophilic substitutions, and other chemical processes. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiolane: A related compound with similar chemical properties but different substituents at the 2-position.
1,3-Dithiane: Another sulfur-containing heterocycle with a six-membered ring structure.
2,2-Dimethyl-1,3-dithiolane: A compound with methyl groups instead of propyl groups at the 2-position.
Uniqueness: The presence of propyl groups can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
6008-79-3 |
---|---|
Molekularformel |
C9H18S2 |
Molekulargewicht |
190.4 g/mol |
IUPAC-Name |
2,2-dipropyl-1,3-dithiolane |
InChI |
InChI=1S/C9H18S2/c1-3-5-9(6-4-2)10-7-8-11-9/h3-8H2,1-2H3 |
InChI-Schlüssel |
SMIGWUPYMKHWRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(SCCS1)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.